molecular formula C10H15Cl2N3 B6185149 2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride CAS No. 2624141-76-8

2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride

Cat. No.: B6185149
CAS No.: 2624141-76-8
M. Wt: 248.2
InChI Key:
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Description

2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride typically involves the formation of the indazole core followed by the introduction of the ethan-1-amine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequent alkylation and amination steps introduce the ethan-1-amine moiety. The final product is then converted to its dihydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indazole ring or the ethan-1-amine side chain.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the indazole ring or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The ethan-1-amine side chain may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indazol-6-yl)ethan-1-amine
  • 2-(1-methyl-1H-indazol-3-yl)ethan-1-amine
  • 2-(1H-indazol-3-yl)ethan-1-amine

Uniqueness

2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride is unique due to the specific position of the methyl group on the indazole ring and the presence of the ethan-1-amine side chain

Properties

CAS No.

2624141-76-8

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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